rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis
CAS No.: 97311-87-0
Cat. No.: VC11567600
Molecular Formula: C4H10ClN
Molecular Weight: 107.58 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 97311-87-0 |
---|---|
Molecular Formula | C4H10ClN |
Molecular Weight | 107.58 g/mol |
IUPAC Name | (1S,2R)-2-methylcyclopropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H/t3-,4+;/m1./s1 |
Standard InChI Key | DGEKNIYQAIAEGO-HJXLNUONSA-N |
Isomeric SMILES | C[C@@H]1C[C@@H]1N.Cl |
Canonical SMILES | CC1CC1N.Cl |
Introduction
Chemical Structure and Stereochemical Configuration
rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis consists of a three-membered cyclopropane ring with a methyl group and an amine substituent arranged in a cis configuration. The stereodescriptor (1R,2S) specifies the absolute configuration of the chiral centers at positions 1 and 2 of the cyclopropane ring. The "rac" prefix indicates a racemic mixture containing equal proportions of the (1R,2S) and (1S,2R) enantiomers. Protonation of the amine group yields the hydrochloride salt, enhancing stability and solubility in polar solvents .
Key Structural Features:
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Cyclopropane ring: High ring strain due to bond angles deviating from the ideal 109.5°, conferring unique reactivity.
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Cis-substituents: The methyl and amine groups occupy adjacent positions on the same face of the ring, influencing molecular conformation and intermolecular interactions.
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Chirality: The presence of two stereocenters creates four possible stereoisomers, though only the (1R,2S) and (1S,2R) pair is present in the racemic mixture .
Synthesis and Manufacturing
Supplier | Location | Key Capabilities |
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Nanjing Shizhou Biology | China | Chiral amine synthesis, GMP production |
Property | Value/Description |
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Molecular Formula | C₅H₁₀N·HCl (estimated) |
Molecular Weight | 135.63 g/mol (calculated) |
Solubility | High in water, polar organic solvents |
Stability | Hygroscopic; stable under inert conditions |
The hydrochloride salt form improves aqueous solubility, making it suitable for pharmaceutical formulations .
Pharmacological and Industrial Applications
Role in Organic Synthesis
The strained cyclopropane ring participates in ring-opening reactions and transition-metal-catalyzed transformations. For instance, rhodium-catalyzed carbonylative C–C bond activation of cyclopropylamides enables the synthesis of medium-ring heterocycles, as demonstrated in recent methodological advances .
Recent Research and Developments
Catalytic Methodologies
Advances in C–C bond activation, such as those reported by Boyd et al. (2020), enable efficient functionalization of cyclopropane derivatives. These methods could streamline the synthesis of rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis and its analogs .
Drug Discovery
The compound’s structural features align with trends in small-molecule therapeutics targeting protein-protein interactions, where rigidity and stereochemical precision enhance binding affinity .
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